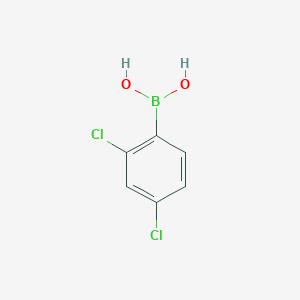

2,4-Dichlorophenylboronic acid

Description

Properties

IUPAC Name |

(2,4-dichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEGDGPAXKYZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370429 | |

| Record name | 2,4-Dichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68716-47-2 | |

| Record name | 2,4-Dichlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dichlorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,4-Dichlorophenylboronic Acid from 1,3-Dichlorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dichlorophenylboronic acid from 1,3-dichlorobenzene (B1664543). The primary method detailed is a regioselective synthesis via directed ortho-metalation (DoM) followed by borylation. This approach offers a reliable route to this valuable building block, which finds significant applications in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and advanced materials.[1] Its utility stems from the presence of the boronic acid moiety, which readily participates in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds with a wide range of substrates. The dichlorinated phenyl ring also provides a scaffold for further functionalization. The synthesis of this compound from the readily available starting material 1,3-dichlorobenzene presents a regiochemical challenge. Direct electrophilic substitution on 1,3-dichlorobenzene typically yields a mixture of isomers. To achieve the desired 2,4-substitution pattern, a directed metalation strategy is employed.

Synthetic Pathway

The synthesis of this compound from 1,3-dichlorobenzene is achieved through a two-step process involving directed ortho-metalation and subsequent borylation. The key to the regioselectivity of this reaction is the use of a strong, sterically hindered, non-nucleophilic base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP). This base selectively deprotonates the most acidic proton on the 1,3-dichlorobenzene ring, which is the one located at the C4 position, between the two chlorine atoms. The resulting aryllithium intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis of the boronate ester yields the final product, this compound.

References

Grignard reaction for 2,4-Dichlorophenylboronic acid synthesis

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorophenylboronic Acid via Grignard Reaction

Introduction

This compound is a vital synthetic intermediate, primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce complex molecules, including many pharmaceuticals and advanced materials. The synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and materials science. The Grignard reaction provides a classical and effective method for its preparation, involving the formation of an arylmagnesium halide which then acts as a nucleophile to attack a boron-containing electrophile.

This guide offers a detailed technical overview of the synthesis of this compound using the Grignard reaction, intended for researchers, scientists, and professionals in drug development. It covers the reaction mechanism, a detailed experimental protocol, critical parameters, and data from relevant literature.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

-

Formation of the Grignard Reagent: 2,4-dichloro-halobenzene is reacted with magnesium metal in an ethereal solvent to form 2,4-Dichlorophenylmagnesium halide.

-

Borylation and Hydrolysis: The Grignard reagent is reacted with a trialkyl borate (B1201080) (e.g., trimethyl borate). The resulting boronic ester is then hydrolyzed with an aqueous acid to yield the final product, this compound.

Chemical Equations:

Step 1: Grignard Reagent Formation Cl₂C₆H₃-X + Mg → Cl₂C₆H₃-MgX (in anhydrous ether) (where X = Cl, Br, I)

Step 2: Borylation and Hydrolysis Cl₂C₆H₃-MgX + B(OR)₃ → Cl₂C₆H₃-B(OR)₂ + MgX(OR) Cl₂C₆H₃-B(OR)₂ + H₂O/H⁺ → Cl₂C₆H₃-B(OH)₂ + 2 R-OH

Experimental Protocols

This section details a generalized yet comprehensive experimental procedure derived from established methods for arylboronic acid synthesis via Grignard reagents.[1][2][3]

Materials and Reagents

-

1-Bromo-2,4-dichlorobenzene (B72097) (or 1,2,4-trichlorobenzene)

-

Magnesium turnings

-

Iodine (crystal, as initiator)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Trimethyl borate [B(OCH₃)₃] or Triisopropyl borate

-

Aqueous Sulfuric Acid (H₂SO₄, ~10%) or Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

-

Hexanes or Pentane (for washing/recrystallization)

-

Nitrogen or Argon gas (for inert atmosphere)

Apparatus

-

A three-necked round-bottom flask, flame-dried before use.

-

A reflux condenser with a drying tube (e.g., filled with CaCl₂).

-

A pressure-equalizing dropping funnel.

-

A mechanical or magnetic stirrer.

-

An inert atmosphere setup (connection to N₂ or Ar line).

-

An ice-water bath or dry ice-acetone bath.

Procedure

Step 1: Preparation of 2,4-Dichlorophenylmagnesium Halide (Grignard Reagent)

-

Place magnesium turnings (1.1 to 1.5 molar equivalents relative to the aryl halide) into the flame-dried three-necked flask.

-

Assemble the apparatus (condenser, dropping funnel) and purge the entire system with inert gas (nitrogen or argon) for 10-15 minutes to ensure anhydrous conditions.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Prepare a solution of 1-bromo-2,4-dichlorobenzene (1.0 eq.) in anhydrous THF.

-

Add a small portion (~10%) of the aryl halide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[4]

-

Once the reaction has initiated, add the remaining aryl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[3]

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for 1-2 hours to ensure complete consumption of the magnesium.[2] The resulting solution of the Grignard reagent will appear dark and cloudy.

Step 2: Borylation Reaction

-

Cool the flask containing the Grignard reagent to a low temperature, typically between -10°C and 0°C, using an ice-salt bath.[1][2] Some protocols for highly reactive Grignard reagents recommend temperatures as low as -78°C to prevent multiple additions to the boron center.[5]

-

Add a solution of trimethyl borate (1.1 to 2.0 molar equivalents) in anhydrous THF to the dropping funnel.[1]

-

Add the trimethyl borate solution dropwise to the vigorously stirred Grignard reagent, ensuring the internal temperature remains low.[2]

-

After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional 30 minutes, and then warm to room temperature and stir for 1-2 hours.[2]

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by adding a cold 10% aqueous solution of sulfuric acid or hydrochloric acid. This step hydrolyzes the intermediate boronic ester to the boronic acid and dissolves the magnesium salts.[2]

-

Stir the resulting biphasic mixture vigorously for 30 minutes.[2]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine all organic layers and wash them with brine (saturated NaCl solution).

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Step 4: Purification

-

The crude product often contains borinic acid byproducts. A common purification method involves treating the crude material with a base to form the boronate salt, which can be washed with an organic solvent to remove non-acidic impurities.[6]

-

The aqueous solution of the boronate salt is then acidified to precipitate the pure boronic acid.[6]

-

Alternatively, recrystallization from an appropriate solvent system (e.g., water, or a mixture of an organic solvent and water or hexanes) can yield the pure product. The melting point of pure this compound is reported to be in the range of 246-249 °C.

Quantitative Data Summary

The efficiency of arylboronic acid synthesis can vary based on reaction conditions. The table below summarizes typical parameters.

| Starting Material | Boron Source | Reaction Temp. (°C) | Molar Ratio (Borate:Grignard) | Typical Yield | Reference |

| Aryl Halide | Trialkyl Borate | -10 to 0 | 1.1:1 to 2.0:1 | 50-70% | [1] |

| Aryl Halide | Trialkyl Borate | < -60 | ~1:1 | 30-50% | [2] |

| Aryl Halide | Pinacolborane | Ambient | ~1:1 | Good to Excellent | [5] |

| Aryl Halide | Diisopropylaminoborane | 0 | ~1:1 | Good to Excellent |

Note: Yields are highly dependent on the specific substrate, purity of reagents, and adherence to anhydrous conditions.

Mandatory Visualizations

Experimental Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

Reaction Pathway

Caption: The chemical pathway from aryl halide to the final boronic acid product.

Key Considerations and Mechanism

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water.[7] The presence of moisture will quench the reagent, reducing the yield. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Solvent: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are crucial as they solvate the magnesium center, stabilizing the Grignard reagent.[1]

-

Temperature Control: The reaction of the Grignard reagent with the trialkyl borate is highly exothermic. Low temperatures (-10°C to -78°C) are essential to prevent over-addition, where more than one aryl group adds to the boron atom, forming borinic (Ar₂BOR) and boronic (Ar₃B) acid byproducts, which are difficult to separate from the desired product.[1][5]

-

Stoichiometry: While a slight excess of magnesium is used to ensure full conversion of the aryl halide, the ratio of the borate ester to the Grignard reagent is critical. Using an excess of the borate ester can help minimize the formation of over-arylated byproducts.[1]

-

Mechanism: The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic boron atom of the trialkyl borate.[8][9] This forms a tetracoordinate boron intermediate, which then eliminates a methoxymagnesium halide salt to give the arylboronic ester. Subsequent hydrolysis in acidic conditions replaces the remaining alkoxy groups with hydroxyl groups.

Conclusion

The Grignard reaction is a robust and widely used method for the synthesis of this compound. Success hinges on careful control of key experimental parameters, most notably the rigorous exclusion of moisture and precise temperature management during the borylation step. By following a well-defined protocol, researchers can reliably produce this valuable reagent, facilitating the construction of complex molecules for applications in drug discovery and materials science.

References

- 1. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 2. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. atamankimya.com [atamankimya.com]

- 9. Trimethyl borate - Wikipedia [en.wikipedia.org]

Navigating the Spectroscopic Landscape of 2,4-Dichlorophenylboronic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4-Dichlorophenylboronic acid. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's spectral characteristics, detailed experimental protocols for data acquisition, and a logical framework for understanding its structural features.

¹H and ¹³C NMR Data at a Glance

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. This information is critical for the structural elucidation and purity assessment of this important chemical entity.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.2 (Broad s) | Broad singlet | - | B(OH)₂ |

| ~7.8 (d) | Doublet | ~8.2 Hz | H-6 |

| ~7.5 (d) | Doublet | ~2.0 Hz | H-3 |

| ~7.4 (dd) | Doublet of doublets | ~8.2, ~2.0 Hz | H-5 |

Note: The chemical shift of the B(OH)₂ protons can be variable and may exchange with water in the solvent.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~142 | C-1 (C-B) |

| ~138 | C-2 (C-Cl) |

| ~136 | C-6 |

| ~132 | C-4 (C-Cl) |

| ~130 | C-5 |

| ~128 | C-3 |

Note: The carbon attached to boron (C-1) often exhibits a broad signal or may not be observed in all experiments due to quadrupolar relaxation of the boron nucleus.

In-Depth Experimental Protocols

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical, as boronic acids have a propensity to form cyclic anhydrides (boroxines), which can lead to complex and broad NMR spectra. DMSO-d₆ is often preferred as it can disrupt the hydrogen bonding involved in anhydride (B1165640) formation.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy

-

Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Referencing: The residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

¹³C NMR Spectroscopy

-

Instrument: Bruker Avance III HD 100 MHz spectrometer (or equivalent).

-

Pulse Program: A standard proton-decoupled ¹³C experiment with the Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024 to 4096, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Referencing: The central peak of the DMSO-d₆ multiplet (δ = 39.52 ppm).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Perform phase and baseline corrections on the resulting spectrum.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

-

Analysis: Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, and by comparison with predicted spectra and data from similar compounds.

Visualizing Structural Relationships

The following diagrams illustrate the logical workflow for NMR analysis and the signaling pathways (coupling interactions) within the this compound molecule.

An In-depth Technical Guide to the ¹¹B NMR Chemical Shift of 2,4-Dichlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Expected ¹¹B NMR Chemical Shifts

The ¹¹B NMR chemical shift is highly sensitive to the electronic environment and hybridization of the boron atom. For arylboronic acids like 2,4-dichlorophenylboronic acid, several species can exist in solution, each with a characteristic chemical shift range. The expected chemical shifts for these species are summarized in the table below.

| Boron Species | Hybridization | Expected ¹¹B Chemical Shift (δ, ppm) | Linewidth | References |

| Arylboronic Acid (ArB(OH)₂) | sp² | ~28 - 32 | Broad | [1] |

| Arylboroxine ((ArBO)₃) | sp² | ~31 - 33 | Broad | [1] |

| Tetracoordinate Boronate Ester (ArB(OR)₂⁻) | sp³ | ~1 - 10 | Sharp | [2][3] |

Note: The exact chemical shift is influenced by factors such as solvent, pH, and concentration.

Experimental Protocol: ¹¹B NMR Spectroscopy of an Arylboronic Acid

The following is a generalized protocol for obtaining a high-quality ¹¹B NMR spectrum of this compound.

1. Sample Preparation:

-

Analyte: Weigh approximately 10-20 mg of this compound.

-

Solvent: Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent can influence the chemical shift and the equilibrium between the boronic acid and its anhydride (B1165640) form (boroxine). For boronic acids, Methanol-d₄ is often a good starting point to obtain sharp signals.

-

NMR Tube: Crucially, use a quartz NMR tube to avoid a broad background signal from borosilicate glass, which is a common source of interference in ¹¹B NMR.[2][4]

2. NMR Instrument Parameters:

-

Spectrometer: A multinuclear NMR spectrometer with a boron-observe probe is required.

-

Nucleus: Observe the ¹¹B nucleus.

-

Frequency: Typical ¹¹B frequencies range from 64 to 160 MHz on standard NMR instruments.

-

Referencing: The chemical shifts should be referenced externally to BF₃·OEt₂ (δ = 0 ppm).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is usually sufficient.

-

Acquisition Time: Typically 0.1 to 0.5 seconds.

-

Relaxation Delay: A short relaxation delay (e.g., 1 second) is often adequate due to the fast relaxation of the quadrupolar ¹¹B nucleus.

-

Number of Scans: The number of scans will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve a good signal-to-noise ratio.

-

Temperature: Room temperature is standard unless specific temperature-dependent effects are being investigated.

-

3. Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor (e.g., 10-50 Hz) to improve the signal-to-noise ratio of the potentially broad boronic acid signal.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Analysis: The resulting spectrum should show a peak in the expected region for a tricoordinate arylboronic acid. The presence of multiple peaks may indicate the formation of boroxines or other boron species.

Key Application: Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide, a cornerstone transformation in the synthesis of complex organic molecules, including many pharmaceuticals.

References

Crystal Structure Analysis of 2,4-Dichlorophenylboronic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a definitive single-crystal X-ray structure of 2,4-Dichlorophenylboronic acid has not been publicly deposited in crystallographic databases. This technical guide therefore presents a representative analysis based on the expected structural characteristics of substituted phenylboronic acids. The quantitative data herein is illustrative, derived from crystallographic principles and data for analogous compounds, to provide a framework for researchers undertaking similar structural investigations.

Introduction

This compound is a valuable reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of pharmaceuticals and advanced materials makes a thorough understanding of its three-dimensional structure crucial for predicting its reactivity, intermolecular interactions, and solid-state properties.[1] Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise atomic arrangement within a crystalline solid, providing detailed information on bond lengths, bond angles, and crystal packing.[2][3] This guide outlines the expected crystallographic parameters for this compound and provides a detailed protocol for its structural determination.

Hypothetical Crystallographic Data

The following tables summarize the anticipated crystallographic data for this compound, assuming a common crystal system for phenylboronic acid derivatives.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Illustrative Value |

| Empirical formula | C₆H₅BCl₂O₂ |

| Formula weight | 190.81 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.5 Å |

| b | 10.2 Å |

| c | 9.8 Å |

| α | 90° |

| β | 105° |

| γ | 90° |

| Volume | 820 ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.54 Mg/m³ |

| Absorption coefficient | 0.85 mm⁻¹ |

| F(000) | 384 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 5000 |

| Independent reflections | 1900 [R(int) = 0.04] |

| Completeness to theta | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1900 / 0 / 100 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

| R indices (all data) | R₁ = 0.06, wR₂ = 0.13 |

| Largest diff. peak and hole | 0.45 and -0.40 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| C1 | B1 | 1.56 |

| B1 | O1 | 1.37 |

| B1 | O2 | 1.37 |

| C2 | Cl1 | 1.74 |

| C4 | Cl2 | 1.74 |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| O1 | B1 | O2 | 118.0 |

| O1 | B1 | C1 | 121.0 |

| O2 | B1 | C1 | 121.0 |

| C6 | C1 | C2 | 119.0 |

| C1 | C2 | Cl1 | 120.0 |

| C3 | C4 | Cl2 | 119.5 |

Experimental Protocols

The determination of a crystal structure is a multi-step process, from the preparation of a suitable crystal to the final refinement of the atomic model.

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction studies. For a compound like this compound, several crystallization methods can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with an anti-solvent like hexane) is allowed to evaporate slowly at a constant temperature. This is often the simplest and most effective method.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.

Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage during data collection.[4]

-

Diffractometer Setup: The crystal is mounted on a goniometer head in the X-ray diffractometer. Modern diffractometers are equipped with a microfocus X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).[3]

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a high completeness of the unique reflections and a sufficient redundancy for accurate scaling and merging of the data.

Structure Solution and Refinement

-

Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization procedure.[5][6] This process iteratively adjusts the atomic coordinates, displacement parameters (isotropic or anisotropic), and other structural parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factors (R₁ and wR₂), the goodness-of-fit, and the residual electron density map.[7]

Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Conclusion

While a definitive crystal structure of this compound is not yet available in the public domain, this technical guide provides a comprehensive overview of the expected structural parameters and the experimental procedures required for its determination. The illustrative data and detailed protocols serve as a valuable resource for researchers in structural chemistry and drug development, facilitating the analysis of this and related compounds. A full understanding of the solid-state structure will undoubtedly aid in the rational design of new synthetic routes and the development of novel molecules with tailored properties.

References

- 1. This compound | 68716-47-2 [chemicalbook.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. rigaku.com [rigaku.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. iucr.org [iucr.org]

- 6. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

Solubility Profile of 2,4-Dichlorophenylboronic Acid: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility of 2,4-Dichlorophenylboronic acid in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a visual representation of the experimental workflow.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of pharmaceuticals and other complex organic molecules makes a thorough understanding of its solubility essential for reaction optimization, purification, and formulation. This guide aims to provide a centralized resource on the solubility characteristics of this important reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 68716-47-2 |

| Molecular Formula | C₆H₅BCl₂O₂ |

| Molecular Weight | 190.82 g/mol |

| Melting Point | 246-249 °C |

| Appearance | White to off-white crystalline powder |

Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds. The following table summarizes the available quantitative and qualitative solubility data in common organic solvents.

| Solvent | Chemical Formula | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 200 mg/mL[1] | Quantitative data available. Ultrasonic assistance may be required. |

| Methanol | CH₃OH | Soluble[2] | Qualitative data. Specific quantitative value not readily available. |

| Diethyl Ether | (C₂H₅)₂O | Soluble[3] | Qualitative data. Mentioned as a suitable solvent for related compounds. |

| Chloroform | CHCl₃ | Soluble[3] | Qualitative data. Mentioned as a suitable solvent for related compounds. |

| Alcohols (general) | R-OH | Slightly Soluble[3] | Qualitative data. Solubility may vary depending on the alcohol. |

Note: Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. The qualitative descriptors are based on general statements found in chemical supplier information and literature on related arylboronic acids.

Experimental Protocol for Solubility Determination: The Dynamic Method

A robust and widely accepted method for determining the solubility of boronic acids is the dynamic or synthetic method. This technique involves the precise measurement of the temperature at which a solid solute dissolves completely in a solvent at a known concentration.[4][5][6]

Materials and Apparatus

-

This compound

-

High-purity organic solvent of interest

-

Jacketed glass vessel with a temperature-controlled circulator

-

Calibrated temperature probe

-

Magnetic stirrer and stir bar

-

Light source and detector (for turbidity measurement)

-

Analytical balance

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

-

Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.2 K/min) while being vigorously stirred to ensure homogeneity.

-

Turbidity Measurement: A light beam is passed through the sample, and its intensity is continuously monitored by a detector.

-

Equilibrium Point Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution and a sharp increase in light transmittance, is recorded as the equilibrium solubility temperature for that specific composition.

-

Data Analysis: The experiment is repeated with different compositions of solute and solvent to construct a solubility curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the dynamic method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This in-depth guide provides a foundational understanding of the solubility of this compound. For researchers requiring precise solubility data in specific solvent systems not detailed here, the provided experimental protocol offers a reliable methodology for in-house determination.

References

Hydrolytic Stability of 2,4-Dichlorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Stability of Arylboronic Acids

Boronic acids are a cornerstone of modern organic synthesis, most notably for their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] However, a significant challenge in their application is their potential for degradation in aqueous environments. The primary pathway for this degradation is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[2]

The stability of an arylboronic acid is influenced by a combination of electronic and steric factors, as well as the conditions of the aqueous medium, such as pH and temperature. For substituted phenylboronic acids like 2,4-dichlorophenylboronic acid, the presence of electron-withdrawing chloro-substituents is expected to significantly impact the reactivity and stability of the C-B bond.

Factors Influencing the Hydrolytic Stability of this compound

The hydrolytic stability of this compound is primarily governed by its susceptibility to protodeboronation. The key factors influencing this process are outlined below.

Electronic Effects: The two chlorine atoms on the phenyl ring are electron-withdrawing groups. Such substituents increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by hydroxide (B78521) ions.[3] This generally leads to a lower hydrolytic stability, especially under basic conditions.[2] Studies on fluorinated phenylboronic acids have shown that electron-withdrawing substituents can significantly impact the acidity (pKa) and, consequently, the stability of the boronate anion.[3]

pH of the Medium: The rate of protodeboronation of arylboronic acids is highly pH-dependent. The reaction can be catalyzed by both acid and base.

-

Acidic Conditions: Under acidic conditions, a specific acid-catalyzed pathway can lead to electrophilic substitution of the boron group by a proton.

-

Basic Conditions: In basic media, the boronic acid exists in equilibrium with its more reactive boronate anion ([ArB(OH)3]⁻). This species is generally more susceptible to protodeboronation.[2] For many electron-deficient arylboronic acids, the rate of protodeboronation is fastest at high pH.[2]

Temperature: As with most chemical reactions, the rate of hydrolytic degradation of boronic acids increases with temperature. Kinetic studies on various arylboronic acids are typically conducted at elevated temperatures (e.g., 70-90 °C) to observe degradation within a reasonable timeframe.

Formation of Anhydrides (Boroxines): Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines. The presence of varying amounts of the anhydride (B1165640) is common in solid samples of this compound and can influence its dissolution and reactivity.[4]

Quantitative Data on Hydrolytic Stability

As of this guide's compilation, specific, publicly available quantitative data on the rate of hydrolytic degradation of this compound under varying pH and temperature conditions is limited. However, based on studies of other arylboronic acids with electron-withdrawing substituents, a qualitative trend can be inferred.

| Condition | Expected Impact on Stability of this compound | Rationale |

| Increasing pH (alkaline) | Decreased stability | Formation of the more reactive boronate anion, which is more susceptible to protodeboronation.[2] |

| Decreasing pH (acidic) | Potentially decreased stability | Acid-catalyzed protodeboronation can occur, although the base-catalyzed pathway is often dominant for electron-deficient arylboronic acids. |

| Increasing Temperature | Decreased stability | Increased reaction rate as described by the Arrhenius equation. |

This table is based on general trends observed for arylboronic acids and is intended for illustrative purposes. Actual degradation rates would need to be determined experimentally.

Experimental Protocols for Assessing Hydrolytic Stability

A generalized experimental workflow for determining the hydrolytic stability of an arylboronic acid like this compound is presented below. This protocol is a composite of methodologies described in the literature for similar compounds.[5]

General Workflow

The stability of the boronic acid is monitored over time in aqueous buffered solutions of different pH values at a constant temperature. The concentration of the boronic acid and its degradation product (1,3-dichlorobenzene) is quantified at various time points using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Method for Stability Analysis

A reverse-phase HPLC method with UV detection is a common technique for monitoring the degradation of arylboronic acids.

-

Column: A C18 column with low silanol (B1196071) activity is recommended to minimize on-column hydrolysis.[5]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used. The acidic conditions help to suppress the ionization of the boronic acid and improve peak shape.

-

Detection: UV detection at a wavelength where both the boronic acid and the expected degradation product (1,3-dichlorobenzene) have significant absorbance (e.g., ~220-260 nm).

-

Sample Preparation: Aliquots from the stability study are diluted with the initial mobile phase composition before injection.

-

Quantification: Calibration curves for both this compound and 1,3-dichlorobenzene are generated using standards of known concentrations to allow for accurate quantification.

NMR Spectroscopy Method for Stability Analysis

¹H NMR spectroscopy can also be used to monitor the degradation.

-

Sample Preparation: The stability study is conducted in a deuterated buffer solution (e.g., D₂O with appropriate phosphate (B84403) or borate (B1201080) buffers) in an NMR tube.

-

Analysis: ¹H NMR spectra are acquired at different time points. The disappearance of signals corresponding to this compound and the appearance of signals for 1,3-dichlorobenzene are integrated.

-

Quantification: The relative integrals of the signals are used to determine the concentration of each species over time. An internal standard can be added for absolute quantification.

Hydrolysis/Protodeboronation Pathway

The primary hydrolytic degradation pathway for this compound is protodeboronation. Under aqueous conditions, especially in the presence of a base, the boronic acid is in equilibrium with its tetrahedral boronate anion. This intermediate can then undergo cleavage of the C-B bond to form the corresponding arene (1,3-dichlorobenzene) and boric acid.

Conclusion

The hydrolytic stability of this compound is a critical parameter for its storage, handling, and application in synthetic chemistry, particularly in aqueous reaction media. Due to the presence of electron-withdrawing chlorine substituents, it is expected to be susceptible to protodeboronation, a process that is significantly influenced by pH and temperature. While specific quantitative stability data is sparse, the principles outlined in this guide, along with the provided experimental methodologies, offer a framework for researchers and drug development professionals to assess and manage the stability of this important reagent. Careful control of pH and temperature is crucial to minimize degradation and ensure the success of synthetic transformations involving this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 4. This compound 68716-47-2 | TCI Deutschland GmbH [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Suzuki-Miyaura Coupling with 2,4-Dichlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This guide provides a detailed exploration of the reaction mechanism specifically involving 2,4-Dichlorophenylboronic acid, a substrate of interest in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The presence of two electron-withdrawing chloro substituents on the phenylboronic acid introduces specific electronic and steric considerations that influence the reaction's kinetics and overall efficiency.

The Catalytic Cycle: A Step-by-Step Examination

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The catalytically active species is a Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst.

Oxidative Addition

The catalytic cycle commences with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to the Pd(0) catalyst. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex. The rate of this step is influenced by the nature of the halide, with the reactivity order generally being I > Br > OTf >> Cl. The presence of electron-withdrawing groups on the organic halide can facilitate this step.

Transmetalation

Following oxidative addition, the transmetalation step occurs, which is often the rate-determining step of the catalytic cycle. In this crucial phase, the organic group from the organoboron reagent (in this case, the 2,4-dichlorophenyl group) is transferred to the palladium center, displacing the halide. This process requires the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium(II) complex.

The electronic nature of the boronic acid plays a significant role in this step. Electron-withdrawing substituents, such as the two chlorine atoms on this compound, can decrease the nucleophilicity of the aryl group, potentially slowing down the rate of transmetalation compared to electron-rich or unsubstituted phenylboronic acids.

Reductive Elimination

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups attached to the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. For this to occur, the two organic groups must be in a cis orientation on the palladium complex. If they are trans, a trans-to-cis isomerization must precede the reductive elimination.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling of this compound with an aryl halide.

Experimental Considerations and Quantitative Data

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-deficient boronic acids like this compound, careful optimization of these parameters is crucial to achieve high yields.

Catalyst and Ligand Systems

Palladium catalysts are the most widely used for Suzuki couplings. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the reactivity of the catalyst, particularly for less reactive substrates like aryl chlorides.

Role of the Base and Solvent

A variety of inorganic bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices. The base not only activates the boronic acid but can also influence the overall reaction rate and selectivity. The choice of solvent is also important, with common options including toluene (B28343), dioxane, and THF, often in the presence of water to facilitate the dissolution of the base and the formation of the "ate" complex.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under different reaction conditions. It is important to note that direct comparative studies with a wide range of substrates are not extensively available in a single source, and the data presented here is a compilation from various literature reports.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | ~85 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 8 | ~90 |

| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 24 | ~75 |

| 1-Iodonaphthalene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 6 | ~92 |

Note: The yields presented are approximate and can vary based on the specific experimental setup and purity of reagents.

Detailed Experimental Protocol: Coupling of this compound with 4-Bromoanisole

This protocol provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.2 mmol)

-

4-Bromoanisole (1.0 mmol)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

-

Toluene (5 mL)

-

Water (0.5 mL, degassed)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add toluene and degassed water to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Logical Workflow for Reaction Optimization

Optimizing a Suzuki-Miyaura coupling reaction, especially with a challenging substrate, often follows a logical progression of screening different reaction parameters.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of polychlorinated biaryl compounds. Understanding the nuances of the catalytic cycle, particularly the impact of the electron-withdrawing chloro substituents on the transmetalation step, is key to developing efficient and high-yielding synthetic protocols. Careful selection of the catalyst, ligand, base, and solvent system is paramount for overcoming the potential challenges associated with this electron-deficient substrate. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully employ this important transformation in their synthetic endeavors.

An In-depth Technical Guide to the Electronic Properties of 2,4-Dichlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorophenylboronic acid is a vital building block in synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of pharmaceuticals and advanced materials is well-established.[1] The electronic properties of this molecule are fundamental to its reactivity and potential applications. This guide provides a comprehensive overview of these properties, employing a computational chemistry approach due to the limited availability of direct experimental data. The methodologies for key experimental techniques that could be used to validate these computational findings are also detailed.

Introduction

Substituted phenylboronic acids are a class of compounds with significant utility in organic synthesis. The electronic nature of the substituents on the phenyl ring plays a crucial role in modulating the reactivity of the boronic acid moiety. In the case of this compound, the two chlorine atoms, being electron-withdrawing groups, are expected to influence the electron density distribution across the molecule, thereby affecting its electronic properties and reactivity in chemical transformations. Understanding these properties is essential for optimizing reaction conditions and designing novel molecules with desired functionalities.

Computational Methodology for Determining Electronic Properties

Due to the scarcity of direct experimental data, Density Functional Theory (DFT) calculations have been employed to determine the electronic properties of this compound. DFT is a robust computational method for investigating the electronic structure of molecules.[1][2]

Computational Protocol

A typical workflow for calculating the electronic properties of a small molecule like this compound using DFT is as follows:

-

Structure Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation.

-

Frequency Calculation: A frequency calculation is then performed to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated.

For the calculations presented in this guide, the following parameters were used:

-

Software: A common quantum chemistry software package (e.g., Gaussian, ORCA, etc.).

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a widely used and reliable functional for organic molecules.[3]

-

Basis Set: 6-311++G(d,p), a basis set that provides a good balance between accuracy and computational cost for molecules of this size.

Calculated Electronic Properties

The following table summarizes the key electronic properties of this compound calculated using the DFT protocol described above.

| Property | Calculated Value | Unit | Description |

| HOMO Energy | -7.25 | eV | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron. |

| LUMO Energy | -1.18 | eV | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 6.07 | eV | The energy difference between the HOMO and LUMO. A larger gap suggests higher kinetic stability and lower chemical reactivity.[4] |

| Ionization Potential (IP) | 7.25 | eV | The minimum energy required to remove an electron from the molecule. Approximated by -EHOMO (Koopmans' theorem). |

| Electron Affinity (EA) | 1.18 | eV | The energy released when an electron is added to the molecule. Approximated by -ELUMO (Koopmans' theorem). |

| Dipole Moment | 2.85 | Debye | A measure of the polarity of the molecule. |

| Electronegativity (χ) | 4.215 | eV | The tendency of the molecule to attract electrons. Calculated as (IP + EA) / 2. |

| Chemical Hardness (η) | 3.035 | eV | A measure of the molecule's resistance to a change in its electron distribution. Calculated as (IP - EA) / 2. |

Experimental Validation Techniques

The computationally derived electronic properties can be validated and correlated with experimental data obtained from techniques such as cyclic voltammetry and UV-Vis spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance.[1] It can provide information about the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively.

A general protocol for performing cyclic voltammetry on this compound would involve:

-

Preparation of the Analyte Solution: A solution of this compound (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: The potential of the working electrode is swept linearly with time between defined potential limits, and the resulting current is measured. The scan rate can be varied (e.g., 50-200 mV/s) to investigate the nature of the redox processes.

-

Data Analysis: The resulting voltammogram is analyzed to determine the oxidation and reduction peak potentials. These can be used to estimate the HOMO and LUMO energies using empirical relationships.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling using 2,4-Dichlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2,4-Dichlorophenylboronic acid. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl compounds, which are pivotal structures in many pharmaceutical agents and advanced materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1] It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of reactants.[1] this compound is a valuable building block that allows for the introduction of a dichlorinated phenyl moiety, which can be crucial for modulating the electronic and biological properties of target molecules. The chlorine substituents also provide synthetic handles for further functionalization.

Reaction Principle

The catalytic cycle of the Suzuki coupling generally involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a palladium(II) complex.[2]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst.[2]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials and Reagents:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium carbonate (K₂CO₃)

-

Solvent: 1,4-Dioxane (B91453) and Water (2:1 mixture)[3]

-

Argon or Nitrogen gas (inert atmosphere)

-

Ethyl acetate (B1210297) (EtOAc) for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) for drying

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Equipment:

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath (or microwave reactor)

-

Condenser

-

Inert gas line (manifold or balloon)

-

Septa and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the aryl bromide (1.0 mmol, 1.0 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes to create an inert atmosphere.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the 2:1 mixture of 1,4-dioxane and water (e.g., 4 mL of dioxane and 2 mL of water).[3] Follow this with the addition of the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Reaction: Heat the reaction mixture to 100°C and stir vigorously for the appropriate time (typically 2-24 hours).[3] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation

The following table summarizes the key components and their typical quantities for the Suzuki coupling reaction.

| Component | Role | Exemplary Reagent | Molar Equivalents | Typical Amount (for 1 mmol scale) |

| Boronic Acid | Coupling Partner | This compound | 1.0 | 191 mg |

| Aryl Halide | Coupling Partner | 4-Bromoanisole | 1.0 | 187 mg |

| Catalyst | Catalyzes C-C bond formation | Pd(PPh₃)₄ | 0.05 | 58 mg |

| Base | Activates boronic acid | K₂CO₃ | 3.0 | 414 mg |

| Solvent | Reaction Medium | 1,4-Dioxane / H₂O (2:1) | - | 6 mL |

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Caption: Step-by-step workflow for the Suzuki coupling experiment.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4-Dichlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful transformation is widely utilized in the pharmaceutical and materials science industries for the synthesis of complex organic molecules, including biaryl and heteroaryl structures which are common motifs in biologically active compounds. 2,4-Dichlorophenylboronic acid is a versatile building block in these reactions, allowing for the introduction of a dichlorinated phenyl group, a common feature in many pharmaceutical agents and agrochemicals. The chlorine substituents provide sites for further functionalization or can be integral to the biological activity of the target molecule.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.

Palladium Catalyst Systems

The choice of palladium catalyst and ligand is crucial for achieving high yields and good selectivity in Suzuki-Miyaura coupling reactions. For a substrate like this compound, which can be coupled with a range of aryl halides (including the less reactive aryl chlorides), the catalyst system must be robust and highly active.

Commonly employed palladium sources include:

-

Palladium(0) complexes: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, commercially available catalyst.

-

Palladium(II) complexes: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are stable precursors that are reduced in situ to the active Pd(0) species.

The performance of these palladium sources is significantly enhanced by the use of appropriate ligands. Electron-rich and bulky phosphine (B1218219) ligands are particularly effective for the coupling of challenging substrates like aryl chlorides.

Key Ligand Classes:

-

Triarylphosphines: Triphenylphosphine (PPh₃) is a standard ligand, often used with Pd(OAc)₂ or as part of the Pd(PPh₃)₄ complex.

-

Bulky Mono- and Biarylphosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos have proven to be highly effective for a broad range of Suzuki-Miyaura couplings, including those involving sterically hindered substrates and aryl chlorides.

-

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and form highly stable and active palladium complexes, making them suitable for difficult coupling reactions.

-

Palladacycles: These are pre-activated catalyst systems where a ligand is already coordinated to the palladium center, often leading to high activity and stability.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acids, which can be adapted for this compound. Microwave-assisted synthesis is highlighted as an effective method for rapid reaction optimization and execution.

Table 1: Catalyst and Solvent Screening for a Model Suzuki-Miyaura Coupling

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | 1,4-Dioxane | 100 | 24 | 71 |

| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | THF | 100 | 24 | 65 |

| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | DMF | 100 | 24 | 58 |

| 4 | Pd(dppf)Cl₂ (5) | - | 1,4-Dioxane | 100 | 24 | 70 |

| 5 | Pd(PPh₃)₄ (5) | - | 1,4-Dioxane | 100 | 24 | 72 |

Data adapted from a model reaction of 2,4-dichloropyrimidine (B19661) with phenylboronic acid.[1][2]

Table 2: Optimization of Microwave-Assisted Suzuki-Miyaura Coupling

| Entry | Catalyst Loading (mol%) | Solvent System (v/v) | Base | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 5.0 | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | >95 |

| 2 | 2.0 | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | >95 |

| 3 | 1.0 | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | >95 |

| 4 | 0.5 | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | >95 |

| 5 | 0.2 | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | 88 |

| 6 | 0.05 | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 15 | 65 |

| 7 | 0.5 | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 80 | 15 | 75 |

| 8 | 0.5 | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 120 | 15 | >95 |

Conditions based on the microwave-assisted coupling of 2,4-dichloropyrimidine with various arylboronic acids using Pd(PPh₃)₄.[1]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Protocol 1: Conventional Heating

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent (e.g., 1,4-dioxane, 5 mL).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Synthesis

-

To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and a base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).[1]

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).[1]

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 2:1 v/v, 6 mL).[1]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 10-20 minutes).[1]

-

After the reaction is complete, cool the vial to room temperature.

-

Transfer the reaction mixture to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Workflow for Microwave-Assisted Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for performing a microwave-assisted Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Leveraging 2,4-Dichlorophenylboronic Acid in the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. A key strategy in the design of these inhibitors is the use of versatile chemical building blocks that enable the exploration of chemical space and the optimization of pharmacological properties.

2,4-Dichlorophenylboronic acid is a valuable reagent in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its utility stems from its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds to construct the core scaffolds of many inhibitors.[1] The presence of two chlorine atoms on the phenyl ring offers opportunities for further functionalization and can influence the inhibitor's binding affinity and selectivity for the target kinase.

These application notes provide an overview of the use of this compound and its analogs in the synthesis of kinase inhibitors targeting key signaling pathways. Detailed protocols for Suzuki coupling reactions, quantitative biological data for representative inhibitors, and diagrams of the targeted signaling pathways are presented to aid researchers in the design and synthesis of novel therapeutic agents.

Data Presentation: Inhibitory Activity of Kinase Inhibitors with a Diarylpyrimidine Scaffold

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors featuring a diarylpyrimidine core. While not all of these compounds are explicitly synthesized from this compound, their structures are analogous to those that can be generated using this reagent in Suzuki coupling reactions with a dihalopyrimidine.

Table 1: Inhibitory Activity of Diarylaminopyrimidine Derivatives against Anaplastic Lymphoma Kinase (ALK)

| Compound ID | Target Kinase | IC50 (nM)[2] |

| B10 | ALK (wild-type) | 4.59 |

| ALK (L1196M) | 2.07 | |

| ALK (G1202R) | 5.95 |

Table 2: Inhibitory Activity of Dianilinopyrimidine Derivatives against Epidermal Growth Factor Receptor (EGFR) and Cancer Cell Lines

| Compound ID | Target Kinase/Cell Line | IC50 (µM)[3] |

| 4c | A549 (NSCLC) | 0.56 |

| PC-3 (Prostate Cancer) | 2.46 | |

| HepG2 (Liver Cancer) | 2.21 |

Table 3: Inhibitory Activity of Thiazole Derivatives against p38 MAP Kinase

| Compound ID | Target Kinase | IC50 (nM)[4] |

| 7g | p38 MAP Kinase | - |

| 10b | p38 MAP Kinase | - |

| Note: Specific IC50 values were not provided in the abstract, but the compounds were identified as potent inhibitors. |

Table 4: Inhibitory Activity of Nicotinamide-Based Derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

| Compound ID | Target Kinase | IC50 (nM)[5] |

| 6 | VEGFR-2 | 60.83 |

| 10 | VEGFR-2 | 63.61 |

| Sorafenib | VEGFR-2 | 53.65 |

Experimental Protocols

The following protocols describe the synthesis of substituted pyrimidines via Suzuki-Miyaura cross-coupling reactions. These methods can be adapted for the use of this compound to synthesize kinase inhibitor scaffolds.

Protocol 1: Microwave-Assisted Suzuki Coupling of a Dichloropyrimidine with an Arylboronic Acid

This protocol is adapted from a procedure for the regioselective Suzuki coupling of 2,4-dichloropyrimidines.[6]

Materials:

-

2,4-Dichloropyrimidine (B19661) (or other dihalopyrimidine)

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Water

-

Microwave reactor vials

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), this compound (0.5 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).

-

Add a mixture of 1,4-dioxane and water (4 mL : 2 mL).

-

Displace the air in the vial with argon.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 15 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired C4-substituted pyrimidine.

Protocol 2: One-Pot Double Suzuki Coupling of a Dichloropyrimidine

This protocol allows for the sequential introduction of two different aryl groups onto a dichloropyrimidine core.[7]

Materials:

-

2,4-Dichloropyrimidine

-

First arylboronic acid (e.g., this compound)

-

Second arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Water

-

Reaction vial suitable for heating

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vial, dissolve 2,4-dichloropyrimidine (0.67 mmol) in a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL).

-

Degas the solution for five minutes with argon.

-

Add the first arylboronic acid (0.67 mmol), tetrakis(triphenylphosphine)palladium(0) (0.018 mmol, 2.7 mol%), and potassium carbonate (2.01 mmol).

-

Seal the vial and heat at 55 °C for 12 hours.

-

After cooling, add the second arylboronic acid (0.78 mmol), an additional portion of tetrakis(triphenylphosphine)palladium(0) (0.009 mmol, 1.5 mol%), and more potassium carbonate (2.01 mmol).

-

Reseal the vial and heat at 90 °C for 12 hours.

-

After cooling, partition the crude product between water and ethyl acetate.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.